molecular formula C17H26N6O4 B2969600 Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate CAS No. 902039-39-8

Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate

Cat. No. B2969600
CAS RN: 902039-39-8
M. Wt: 378.433
InChI Key: XYWAHTGGUYJCTP-UHFFFAOYSA-N
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Description

Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate is a useful research compound. Its molecular formula is C17H26N6O4 and its molecular weight is 378.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

One area of research involves the synthesis of polyamides containing derivatives of this compound. Hattori and Kinoshita (1979) explored the synthesis of polyamides by reacting theophylline and thymine with dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines, including piperazine. The resulting polyamides, which are white powders with molecular weights ranging from about 2000 to 6000, demonstrate solubility in DMSO, formic acid, and water under certain conditions, suggesting potential applications in the development of novel polymers with specific solubility properties Hattori & Kinoshita, 1979.

Pharmacological Evaluation of Piperazine Derivatives

Another study by Kumar et al. (2017) focused on the design, synthesis, and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds exhibited significant antidepressant and antianxiety activities in preclinical models, suggesting the potential of methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate derivatives for developing new therapeutic agents Kumar et al., 2017.

Novel Annelated 2-Oxopiperazines

Research on the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides led to the synthesis of novel annelated 2-oxopiperazines. These compounds, described by Svetlana et al. (2015), represent an advance in the development of heterocyclic compounds with potential applications in medicinal chemistry Svetlana et al., 2015.

Catalytic Hydrogenation Studies

A study by Sukhorukov et al. (2008) on the catalytic hydrogenation of dihydro-1,2-oxazines bearing a functionalized methylene group at C-3 provides insight into chemical transformations relevant to the synthesis and modification of piperazine derivatives. This research could inform future studies on the reactivity and potential applications of this compound in various chemical contexts Sukhorukov et al., 2008.

CO2 Absorption Applications

Recent research by Balchandani, Mandal, and Dharaskar (2022) on CO2 absorption by 2-methyl piperazine-activated tertiary amines, physical solvents, and ionic liquid systems highlights the potential environmental applications of piperazine derivatives. This study suggests that derivatives of this compound could be explored for their utility in carbon capture and sequestration technologies Balchandani et al., 2022.

properties

IUPAC Name

methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c1-11(2)9-23-13-14(20(3)17(26)19-15(13)25)18-16(23)22-7-5-21(6-8-22)10-12(24)27-4/h11H,5-10H2,1-4H3,(H,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWAHTGGUYJCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.